molecular formula C26H22ClN3O2S B2501380 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 380446-19-5

2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No.: B2501380
CAS No.: 380446-19-5
M. Wt: 475.99
InChI Key: HCQOFSHKBCGXRD-UHFFFAOYSA-N
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Description

This quinoline derivative features a chloro substituent at position 2, a methyl group at position 7, and a 4,5-dihydro-1H-pyrazole ring at position 3. The pyrazole moiety is further substituted with a phenylsulfonyl group at N1 and a p-tolyl group at C4. The phenylsulfonyl group enhances lipophilicity, which may influence membrane permeability, while the p-tolyl substituent could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-17-8-11-19(12-9-17)24-16-25(30(29-24)33(31,32)21-6-4-3-5-7-21)22-15-20-13-10-18(2)14-23(20)28-26(22)27/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQOFSHKBCGXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H21ClN4O2S\text{C}_{22}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a quinoline core substituted with a chloro group and a pyrazole moiety that is further substituted with a phenylsulfonyl and p-tolyl group.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. The following sections detail its biological activities through various studies and assays.

Anticancer Activity

  • Cell Line Studies : The compound has been tested against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer). The results indicate promising cytotoxic effects , with IC50 values reported as follows:
    • HCT116: IC50=0.39±0.06μM\text{IC}_{50}=0.39\pm 0.06\,\mu M
    • MCF-7: IC50=0.46±0.04μM\text{IC}_{50}=0.46\pm 0.04\,\mu M .
  • Mechanism of Action : The anticancer efficacy is attributed to the inhibition of specific kinases involved in cell proliferation and survival. For instance, the compound inhibits Aurora-A kinase with an IC50 of 0.16±0.03μM0.16\pm 0.03\,\mu M, which plays a crucial role in mitosis .

Inhibition Studies

The compound has shown effective inhibition against various enzymes and pathways:

  • Aurora Kinase Inhibition : Essential for cell cycle regulation.
  • CDK Inhibition : Compounds derived from similar structures have demonstrated CDK inhibition potential, leading to cell cycle arrest .

Case Studies

Several studies highlight the effectiveness of this compound in preclinical settings:

  • Study on HCT116 Cells : A detailed study assessed the impact of the compound on HCT116 cells, revealing that treatment led to significant apoptosis as evidenced by increased SubG1 phase population in flow cytometry analysis .
  • Comparative Efficacy : When compared to standard chemotherapeutics like doxorubicin, this compound exhibited superior activity against certain resistant cancer cell lines, suggesting potential as an alternative treatment option .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
Anticancer ActivityHCT1160.39 ± 0.06Aurora-A kinase inhibition
Anticancer ActivityMCF-70.46 ± 0.04Aurora-A kinase inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 7

The compound 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline (PubChem CID: N/A) differs at position 7 (ethoxy vs. methyl) and the sulfonyl group (methylsulfonyl vs. phenylsulfonyl) . Key distinctions include:

  • Solubility : The ethoxy group (bulkier, electron-donating) may improve aqueous solubility compared to the methyl group.

Sulfonyl Group Modifications

Replacing phenylsulfonyl with methylsulfonyl (as in the PubChem analog) reduces steric hindrance and polar surface area, which could alter binding affinity to targets like cyclooxygenase-2 (COX-2) or sulfotransferases. Phenylsulfonyl groups are associated with stronger π-π interactions but may increase metabolic instability due to cytochrome P450-mediated oxidation .

Pyrazole Ring Substitutions

The p-tolyl group at C3 of the pyrazole ring is conserved in both compounds.

Hypothetical Data Table: Structural and Property Comparison

Property Target Compound PubChem Analog
Position 7 Substituent Methyl Ethoxy
Sulfonyl Group Phenylsulfonyl Methylsulfonyl
Calculated logP ~4.2 (estimated) ~3.5 (estimated)
Polar Surface Area (Ų) ~95 ~85
Hypothesized Metabolic Stability Moderate (CYP450 susceptibility) High (reduced aromatic oxidation)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s phenylsulfonyl group requires sulfonylation under basic conditions (e.g., using phenylsulfonyl chloride), whereas methylsulfonyl analogs are simpler to derivatize .
  • Crystallographic Analysis : Structural determination of such compounds likely employs SHELX programs (e.g., SHELXL for refinement), given their prevalence in small-molecule crystallography .
  • Biological Relevance: The chloro-quinoline core is associated with antimalarial activity (e.g., chloroquine analogs), but the pyrazole-sulfonyl additions may shift selectivity toward kinase targets (e.g., JAK2 or EGFR inhibitors).

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